Ring Strain Energy: Aziridine (27.7 kcal/mol) vs. Azetidine (25.4 kcal/mol) Drives Thermodynamically Distinct Reactivity
The aziridine ring in the target compound possesses a ring strain energy of approximately 27.7 kcal/mol, compared to approximately 25.4 kcal/mol for the four-membered azetidine ring present in the analog tert-butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate—a difference of ~2.3 kcal/mol [1]. This 9% greater strain energy translates into a measurably lower activation barrier for nucleophilic ring-opening. Computational studies have confirmed that three-membered aziridine is significantly more reactive than azetidine in nucleophilic cleavage by ammonia, a representative nucleophile [2]. The strain energy of aziridine (ca. 27 kcal/mol) is comparable to that of cyclopropane (27.5 kcal/mol) and exceeds that of oxirane (26.3 kcal/mol), placing it among the most reactive saturated heterocycles available for synthetic elaboration [3].
| Evidence Dimension | Ring strain energy (kcal/mol) |
|---|---|
| Target Compound Data | Aziridine ring: ~27.7 kcal/mol |
| Comparator Or Baseline | Azetidine ring: ~25.4 kcal/mol; Pyrrolidine: ~5.4 kcal/mol |
| Quantified Difference | Δ = +2.3 kcal/mol (9% higher strain vs. azetidine); Δ = +22.3 kcal/mol vs. pyrrolidine |
| Conditions | Computational and experimental strain energy determinations from ring-opening energetics and calorimetric data |
Why This Matters
Higher ring strain directly correlates with faster, more exothermic ring-opening kinetics, enabling chemoselective aziridine opening in the presence of less-strained heterocycles—a decisive factor for multi-step synthetic route design.
- [1] Takeda Y, Sameera WMC, Minakata S. Acc Chem Res. 2020;53(8):1686-1702. doi:10.1021/acs.accounts.0c00395 View Source
- [2] Dolfen J, Vervisch K, De Kimpe N, et al. The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. Chem Eur J. 2016. doi:10.1002/chem.201505151 View Source
- [3] Tanner D. Stereoselective Routes to Aziridines (Presentation). University of Wisconsin-Madison; 2002. Ring strain data: aziridine 26.7 kcal/mol, oxirane 26.3 kcal/mol, cyclopropane 27.5 kcal/mol. View Source
